Ethyl phenylsulfanylformate

Description

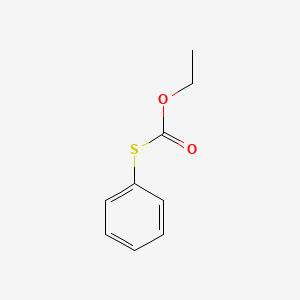

Ethyl phenylsulfanylformate (IUPAC: ethyl phenylsulfanylmethanoate) is an organosulfur compound with the molecular formula C₉H₁₀O₂S and a molar mass of 182.24 g/mol. It features an ester functional group (-COO-) and a phenylsulfanyl (-S-C₆H₅) substituent. The sulfur atom in the phenylsulfanyl group introduces unique electronic and steric properties, making it valuable in organic synthesis, particularly in reactions requiring nucleophilic sulfur participation or stabilization of intermediates.

Properties

CAS No. |

78725-90-3 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

ethyl phenylsulfanylformate |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

GRTYZPWCIXYJJR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)SC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation of the Phenylsulfanyl Group

The thioether moiety undergoes oxidation to sulfoxides or sulfones. For example:

-

Sulfoxide formation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields ethyl phenylsulfinylformate.

-

Sulfone formation : Prolonged oxidation with hydrogen peroxide (H₂O₂) or ozone generates ethyl phenylsulfonylformate.

Mechanistic Pathway :

-

Initial oxidation forms a sulfonium intermediate.

-

Subsequent nucleophilic attack by water or peroxide leads to sulfoxide or sulfone products .

Transesterification Reactions

The ester group reacts with alcohols under acidic or basic conditions to form new esters. For example, methanol in the presence of H₂SO₄ yields methyl phenylsulfanylformate.

Key Observations :

-

Equilibrium-driven process : Excess alcohol shifts equilibrium toward the product .

-

Catalytic alkoxides : Sodium methoxide (NaOMe) accelerates the reaction via nucleophilic acyl substitution .

| Alcohol (ROH) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 85 | |

| Benzyl alcohol | NaOCH₂Ph | 78 |

Nucleophilic Acyl Substitution

Hydrolysis of the ester group produces phenylsulfanylformic acid:

-

Acidic hydrolysis (HCl/H₂O): Yields the free acid and ethanol.

-

Basic hydrolysis (NaOH): Forms the carboxylate salt, which can be acidified to isolate the acid .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or sulfonation at the ortho and para positions due to the electron-donating sulfanyl group:

Example :

-

Nitration (HNO₃/H₂SO₄): Produces nitro derivatives at the ortho (major) and para (minor) positions.

| Electrophile | Position | Product Ratio (ortho:para) | Reference |

|---|---|---|---|

| NO₂⁺ | ortho/para | 3:1 |

Pummerer-Type Reactions

Oxidation to the sulfoxide enables participation in interrupted Pummerer reactions. For example, activation with trifluoroacetic anhydride (TFAA) generates a thionium ion intermediate, which reacts with nucleophiles like amines or alcohols :

Mechanistic Steps :

-

Sulfoxide activation by TFAA forms a thionium ion.

-

Nucleophilic attack by methanol yields α-methoxy derivatives.

-

Subsequent elimination regenerates the ester functionality.

Radical-Mediated Pathways

Under radical initiators (e.g., AIBN), the sulfanyl group can participate in hydrogen abstraction or coupling reactions. For instance:

Comparison with Similar Compounds

Research Findings and Gaps

- Solvolysis Studies : Ethyl chloroformate’s reactivity in 22 solvents is well-characterized , but analogous data for this compound are lacking.

- Catalytic Potential: The phenylsulfanyl group’s ability to stabilize radicals or metal complexes remains underexplored but could mirror sulfur-based ligands in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.